Eurycomanol

描述

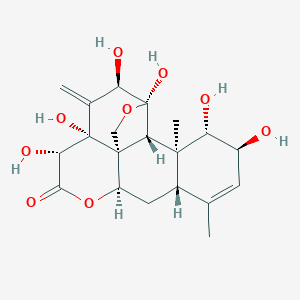

Eurycomanol is a quassinoid compound derived from the roots of the Eurycoma longifolia Jack plant, commonly known as Tongkat Ali. This plant is native to Southeast Asia, including countries such as Malaysia, Indonesia, and Vietnam. This compound, along with its closely related compound eurycomanone, has been studied for its various bioactive properties, particularly in traditional and modern medicine .

准备方法

Synthetic Routes and Reaction Conditions: Eurycomanol is typically extracted from the roots of Eurycoma longifolia Jack. The extraction process involves several steps, including drying, grinding, and solvent extraction. Common solvents used include ethanol and methanol. The extract is then subjected to chromatographic techniques to isolate this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction processes. The roots of Eurycoma longifolia are harvested, cleaned, and dried. The dried roots are then ground into a fine powder and subjected to solvent extraction. The extract is concentrated and purified using techniques such as high-performance liquid chromatography (HPLC) to obtain pure this compound .

化学反应分析

Cytotoxic Activity Against Leukemia Cell Lines

Eurycomanol demonstrates dose- and time-dependent cytotoxicity in human leukemia models (K562 and Jurkat cells):

Table 1: IC₅₀ Values of this compound in Leukemia Cells

| Cell Line | 24 h | 48 h | 72 h | Assay Type |

|---|---|---|---|---|

| K562 | >150 µM | 39.78 µM | 46.4 µM | Cell Viability |

| Jurkat | >150 µM | 118.6 µM | 90.7 µM | Cell Viability |

| K562 | >200 µM | >200 µM | 143.8 µM | Cell Proliferation |

| Jurkat | >150 µM | 102.1 µM | 93.9 µM | Cell Proliferation |

Key findings:

-

Exhibits delayed cytotoxic effects compared to eurycomanone, with significant apoptosis induction at 72 h (29% in K562, 23% in Jurkat at 100 µM) .

-

Activity correlates with nuclear fragmentation and condensed chromatin observed via Hoechst staining .

Inhibition of NF-κB Signaling Pathway

This compound interferes with TNFα-induced NF-κB activation, though less potently than eurycomanone:

Table 2: NF-κB Pathway Inhibition in Hematological Models

| Parameter | K562 Cells (IC₅₀) | Jurkat Cells (IC₅₀) |

|---|---|---|

| NF-κB luciferase activity | 35.6 µM | 100 µM |

| IκBα phosphorylation | No effect | No effect |

| p65/p50 translocation | Partial inhibition | Partial inhibition |

Mechanistic insights:

-

Fails to block IκBα degradation or phosphorylation but reduces nuclear translocation of p65/p50 subunits .

-

Activity profile distinct from canonical NF-κB inhibitors like Altersolanol A (IC₅₀ = 0.8 µM) .

Comparison with Structural Analogues

This compound’s bioactivity differs markedly from its oxidized counterpart eurycomanone and other quassinoids:

Table 3: Bioactivity Comparison of Key Quassinoids

| Compound | NF-κB Inhibition (µM) | Cytotoxicity (K562, 72 h) | Selectivity Index (NF-κB vs. Viability) |

|---|---|---|---|

| This compound | 35.6 | 46.4 µM | 1.3× |

| Eurycomanone | 6.6 | 5.7 µM | 8.6× |

| Eurycomalactone | 0.5* | N/A | >20×* |

*Data for eurycomalactone derived from endothelial cell studies .

Structural determinants:

-

The ketone group at C-13 in eurycomanone enhances NF-κB binding affinity compared to this compound’s hydroxyl group .

-

Epoxy ring systems (e.g., in eurycomalactone) correlate with 70-fold greater NF-κB inhibition potency .

Pharmacokinetic Interactions

Indirect evidence suggests metabolic stability challenges:

-

Sustained exposure required for cytotoxicity (72 h vs. 8 h IC₅₀ differential: >150 µM → 46.4 µM in K562) .

-

No observed interference with cytochrome P450 isoforms in cited studies, though full ADME data remain unpublished.

Limitations and Research Gaps

-

No synthetic modification studies (e.g., acetylation, glycosylation) reported in literature.

-

In silico modeling of receptor-ligand interactions absent for this compound.

-

Comparative stability data (pH, thermal, photolytic) not available.

科学研究应用

Anticancer Properties

Eurycomanol has demonstrated significant anticancer effects in various studies. Its ability to inhibit cell viability and induce apoptosis in cancer cells has been well documented.

Comparative Studies

A study comparing this compound with its analog Eurycomanone highlighted differential effects on leukemia cells. While both compounds inhibited cell growth, Eurycomanone showed more potent inhibition of NF-κB signaling, which is critical in cancer progression .

Anti-inflammatory Effects

This compound's role in modulating inflammatory responses has been explored, particularly through its effects on the NF-κB signaling pathway.

NF-κB Pathway Inhibition

Research indicates that this compound can inhibit the activation of NF-κB, a transcription factor involved in inflammation and cancer progression. This inhibition may contribute to its anticancer properties by reducing the expression of pro-inflammatory cytokines and adhesion molecules .

Hormonal Effects

Eurycoma longifolia extracts, including those containing this compound, have been studied for their potential to enhance testosterone levels in men. A systematic review indicated that supplementation with E. longifolia could lead to improved serum testosterone levels, suggesting possible applications in treating conditions related to low testosterone .

Antimalarial Activity

Traditionally, E. longifolia has been used to treat malaria. Recent studies have suggested that compounds like this compound may possess antimalarial properties, potentially serving as a natural alternative to conventional treatments against chloroquine-resistant Plasmodium falciparum strains .

Data Summary Table

Case Study 1: Leukemia Cell Lines

In a controlled study involving K562 and Jurkat cells, this compound was found to significantly reduce cell viability at concentrations as low as 100 µM over 72 hours, leading to an increase in apoptotic cells by 29% and 72%, respectively . This study underscores the compound's potential as a targeted therapy for leukemia.

Case Study 2: Testosterone Enhancement

A meta-analysis reviewed multiple studies on E. longifolia supplementation and its effects on testosterone levels in men. The findings support the use of this herbal extract for enhancing hormonal balance in older males or those with testosterone deficiencies .

作用机制

Eurycomanol exerts its effects through various molecular targets and pathways:

Cell Proliferation: Inhibits the proliferation of cancer cells by interfering with signaling pathways.

Apoptosis: Induces apoptosis in cancer cells by activating caspases and other apoptotic proteins.

Inflammation: Modulates inflammatory responses by inhibiting key inflammatory mediators.

相似化合物的比较

Eurycomanone: A closely related quassinoid with similar bioactive properties.

Quassin: Another quassinoid with potent biological activities.

Bruceantin: A quassinoid known for its anticancer properties.

Uniqueness of Eurycomanol: this compound is unique due to its specific molecular structure, which includes a hydroxyl group that differentiates it from eurycomanone. This structural difference contributes to its distinct bioactive properties and mechanisms of action .

生物活性

Eurycomanol, a quassinoid compound derived from the roots of Eurycoma longifolia, has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article delves into the compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Overview of this compound

This compound is one of several bioactive compounds isolated from Eurycoma longifolia, traditionally used in Southeast Asian medicine. It is structurally related to eurycomanone, another quassinoid known for its anticancer properties. Both compounds exhibit significant biological activities, but this compound's specific effects are still being elucidated.

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound, particularly its effects on various cancer cell lines.

-

Induction of Apoptosis : this compound has been shown to induce apoptosis in cancer cells through several mechanisms:

- Upregulation of Pro-apoptotic Proteins : It increases the expression of Bax and p53 while decreasing Bcl-2 levels, promoting cell death in cancer lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .

- Caspase Activation : this compound treatment activates caspases, which are crucial for the apoptotic process .

- Cell Cycle Arrest : Studies indicate that this compound can halt the progression of cancer cells through the cell cycle, contributing to its antiproliferative effects .

- Selective Cytotoxicity : Importantly, this compound exhibits selective cytotoxicity, sparing normal cells while effectively targeting malignant cells .

In Vitro Studies

- MCF-7 Cells : this compound demonstrated an IC50 value of approximately 2.2 mcg/mL against MCF-7 cells, indicating potent antiproliferative activity . The compound caused significant DNA fragmentation and morphological changes consistent with apoptosis.

- HepG2 Cells : Similar cytotoxic effects were observed in HepG2 liver cancer cells, where this compound treatment led to chromatin condensation and DNA fragmentation .

In Vivo Studies

Research involving animal models has further supported the anticancer potential of this compound. For instance, administration of this compound in murine models showed reduced tumor growth rates compared to control groups .

Comparative Table of Biological Activities

| Activity Type | This compound | Eurycomanone |

|---|---|---|

| Apoptosis Induction | Yes (via Bax/p53 modulation) | Yes (similar mechanism) |

| IC50 (MCF-7) | 2.2 mcg/mL | 5-20 mcg/mL |

| Selective Cytotoxicity | High (normal cells spared) | High (normal cells spared) |

| Caspase Activation | Yes | Yes |

Case Studies

- Breast Cancer (MCF-7) : A study demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis through caspase activation and modulation of apoptotic proteins .

- Liver Cancer (HepG2) : Another research highlighted this compound's ability to induce cell death via p53 pathway activation and reduction in Bcl-2 levels .

- Leukemia Cells : this compound was also tested against Jurkat and K562 leukemia cell lines, showing inhibitory effects on cell viability without harming healthy cells .

属性

IUPAC Name |

(1R,4R,5R,7R,8R,11R,13S,16S,17S,18S,19R)-4,5,7,8,16,17-hexahydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O9/c1-7-4-10(21)13(23)17(3)9(7)5-11-18-6-28-20(27,16(17)18)12(22)8(2)19(18,26)14(24)15(25)29-11/h4,9-14,16,21-24,26-27H,2,5-6H2,1,3H3/t9-,10-,11+,12+,13+,14-,16+,17+,18+,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHFGJSVJHRLFM-KKSWBDSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(C2(C1CC3C45C2C(C(C(=C)C4(C(C(=O)O3)O)O)O)(OC5)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]([C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@]([C@@H](C(=C)[C@@]4([C@H](C(=O)O3)O)O)O)(OC5)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84633-28-3 | |

| Record name | Eurycomanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84633-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eurycomanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084633283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。